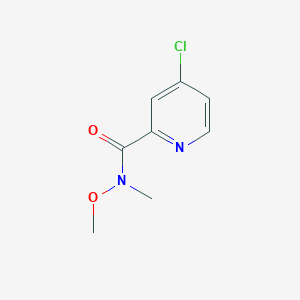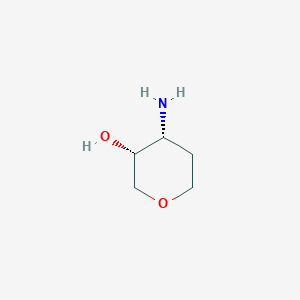
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Descripción general
Descripción
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as methoxetamine, is a dissociative anesthetic that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the arylcyclohexylamine class of drugs and has a similar structure to ketamine. Methoxetamine has been found to possess unique pharmacological properties, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Research has focused on the synthesis and characterization of related compounds. For instance, studies have detailed the synthesis of compounds like nitracaine, methoxypiperamide, and mephtetramine, which involve similar chemical structures and processes (Power et al., 2014). Another study described the synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-tetramethylpentane and related cyclic analogs, highlighting the chemical processes involved in creating these complex molecules (Collins & Jacobs, 1986).
Polymer Chemistry : The compound has applications in polymer chemistry, as seen in the study of triarylamine-bearing poly(1, 4-phenylenevinylene), which discusses the preparation and properties of a polyphenylenevinylene polymer with pendant arylamine moieties (Kurata, Pu, & Nishide, 2007).
Antimicrobial and Anticoccidial Activity : Some derivatives of the compound have been studied for their potential antimicrobial and anticoccidial activities. One such study synthesized compounds for testing their effectiveness against certain types of bacteria and found notable results (Georgiadis, 1976).
Soil Metabolism Studies : There's research on the metabolism of similar compounds in soil, examining how they break down and interact with the environment (Briggs & Ogilvie, 1971).
Pharmacological Applications : While avoiding details on drug use and dosage, it's worth noting that related compounds have been explored for their pharmacological potentials, such as in the development of antidepressants (Clark et al., 1979).
Cancer Research : There are also studies investigating the potential anticancer activities of derivatives of this compound. One such study synthesized a series of compounds based on structural modifications to explore their effectiveness against cancer cells (Rayes et al., 2020).
Environmental Impact : Studies have also looked into the environmental impact of similar compounds, such as their metabolism in a model ecosystem (Coats, Metcalf, & Kapoor, 1974).
Mecanismo De Acción
Target of Action
A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker . α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.
Mode of Action
If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Considering the action of urapidil, it likely affects the pathways involving α-adrenergic receptors and 5ht-1a receptors .
Result of Action
Based on the action of urapidil, it can be inferred that this compound may have antihypertensive effects, lowering blood pressure without affecting heart rate .
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXYLJNGOYAPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)



![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1455353.png)
![2-chloro-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B1455355.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)